1-Heptyl-4-propylbenzene
Description
1-Heptyl-4-propylbenzene (C₁₆H₂₆) is an alkyl-substituted benzene derivative featuring a heptyl (-C₇H₁₅) and a propyl (-C₃H₇) group at the 1- and 4-positions of the aromatic ring, respectively. Its molecular structure imparts unique physicochemical properties, such as high hydrophobicity and low water solubility, making it relevant in organic synthesis, material science, and surfactant research.
Properties
CAS No. |
62449-89-2 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1-heptyl-4-propylbenzene |
InChI |
InChI=1S/C16H26/c1-3-5-6-7-8-10-16-13-11-15(9-4-2)12-14-16/h11-14H,3-10H2,1-2H3 |
InChI Key |
KYAHMNFLQOYUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-4-propylbenzene can be synthesized through Friedel-Crafts alkylation . This involves the reaction of benzene with heptyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
1-Heptyl-4-propylbenzene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkyl substituents on the reactivity of benzene derivatives.
Biology: Research into its potential biological activity and interactions with biological molecules.
Medicine: Investigations into its potential therapeutic properties or as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Heptyl-4-propylbenzene in chemical reactions typically involves electrophilic aromatic substitution . The benzene ring acts as a nucleophile, reacting with electrophiles to form a sigma complex (benzenonium ion), which then loses a proton to regenerate the aromatic system . This mechanism is common in reactions involving benzene derivatives .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-Heptyl-4-propylbenzene with analogous alkylbenzenes and phenolic derivatives:
Key Observations:
- Hydrophobicity: The heptyl chain in this compound significantly increases its lipophilicity compared to shorter-chain analogs like 4-propylphenol.
- Volatility: 4-Propylphenol exhibits moderate volatility (Henry's Law constant: 3.1), whereas this compound is expected to have lower volatility due to its larger molecular weight and non-polar substituents .
- Reactivity : Cyclopropane-containing derivatives (e.g., 1-(Cyclopropylmethyl)-4-methoxybenzene) demonstrate heightened reactivity due to ring strain, unlike the stable alkyl chains in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
